1,4-Dihydro-1,4-methanoanthracene-9,10-dione
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Overview
Description
1,4-Dihydro-1,4-methanoanthracene-9,10-dione is a chemical compound with the molecular formula C({17})H({16})O(_{2}) It is a derivative of anthracene, characterized by the presence of a methano bridge and two ketone groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-methanoanthracene-9,10-dione typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the characteristic methano bridge. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or aminated derivatives, depending on the substituent used.
Scientific Research Applications
1,4-Dihydro-1,4-methanoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-methanoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidative stress, inhibition of specific enzymes, and modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with a similar aromatic structure but without the methano bridge and ketone groups.
1,4-Dihydro-1,4-methanoanthracene-9,10-dimethoxy: A derivative with methoxy groups instead of ketones.
1,4,4a,9a-Tetrahydro-1,4-methano-anthracene-9,10-dione: A structurally related compound with additional hydrogenation.
Properties
CAS No. |
32745-55-4 |
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Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8,13-pentaene-3,10-dione |
InChI |
InChI=1S/C15H10O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-6,8-9H,7H2 |
InChI Key |
UGTIHRDRMFXRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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